BenchChemオンラインストアへようこそ!

1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane

histamine H3 receptor CNS penetration heterocycle SAR

1-Cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane (CAS 2194843-99-5; molecular formula C19H23N3O2; molecular weight 325.41 g/mol) is a synthetic research compound featuring a 1,4-diazepane core N-substituted with a cyclobutyl group and acylated at the opposite nitrogen with a 5-phenylisoxazole-3-carbonyl moiety. The compound belongs to the pharmacologically significant class of heterocyclic ketones bearing a 1,4-diazepane scaffold, a motif associated with diverse biological targets including cannabinoid CB2 receptors , coagulation factor Xa , and histamine H3 receptors.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2194843-99-5
Cat. No. B2798295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane
CAS2194843-99-5
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C19H23N3O2/c23-19(17-14-18(24-20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2
InChIKeyVCFSBLPJTIZKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Molecular Profile and Procurement Context for 1-Cyclobutyl-4-(5-Phenyl-1,2-Oxazole-3-Carbonyl)-1,4-Diazepane (CAS 2194843-99-5)


1-Cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane (CAS 2194843-99-5; molecular formula C19H23N3O2; molecular weight 325.41 g/mol) is a synthetic research compound featuring a 1,4-diazepane core N-substituted with a cyclobutyl group and acylated at the opposite nitrogen with a 5-phenylisoxazole-3-carbonyl moiety. The compound belongs to the pharmacologically significant class of heterocyclic ketones bearing a 1,4-diazepane scaffold, a motif associated with diverse biological targets including cannabinoid CB2 receptors [1], coagulation factor Xa [2], and histamine H3 receptors [3]. Its 5-phenylisoxazole substructure is a validated pharmacophore with documented activity against xanthine oxidase [4].

Why In-Class 1,4-Diazepane–Isoxazole Compounds Cannot Be Simply Interchanged: Structural Determinants of Pharmacological Divergence


The 1,4-diazepane scaffold is conformationally flexible and its biological target engagement is exquisitely sensitive to the nature of both the N1 substituent and the N4 acyl/sulfonyl/alkyl appendage. In factor Xa inhibitors, the 1,4-diazepane ring was specifically designed to interact with the S4 aryl-binding domain, and modifications to the acyl group profoundly altered inhibitory potency (IC50 ranging from 6.8 nM to >1 µM) [1]. In CB2 agonists, an isoxazole-bearing analog (compound 80) displayed an EC50 of 67 nM with improved pharmacokinetics compared to a phenyl urea analog (compound 79), while further optimization to analog 81 enhanced potency to EC50 = 1 nM [2]. Even minor heterocycle substitutions (e.g., isoxazole vs. oxadiazole vs. triazole) result in divergent target selectivity profiles, metabolic stability, and CNS penetration [3]. These data demonstrate that interchangeability among 1,4-diazepane–heterocycle conjugates is not supported by experimental evidence.

Product-Specific Differentiation Evidence: 1-Cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane Against Closest Structural Analogs


Heterocycle-Dependent Target Engagement: Isoxazole-3-Carbonyl vs. Pyridine-3-Carbonyl and Furan-2-Isoxazole as Determinants of Receptor Binding

In the 4-cyclobutyl-1,4-diazepane series, the identity of the C-terminal heterocycle determines receptor target engagement. The 6-(4-fluorophenoxy)pyridin-3-yl analog JNJ-39220675 is a validated histamine H3 receptor antagonist with high affinity (receptor occupancy >90% at 1 mg/kg oral dose in baboon PET studies) and demonstrated CNS penetration [1]. The target compound replaces the pyridine ring with a 5-phenylisoxazole, a heterocycle with distinct electronic properties (calculated dipole moment, H-bond acceptor capacity, and π-stacking geometry) that is predicted to alter H3 binding kinetics and potentially introduce polypharmacology via xanthine oxidase inhibition, as the 5-phenylisoxazole-3-carbonyl fragment is a known xanthine oxidase pharmacophore with derivatives achieving submicromolar IC50 values [2]. The furan-2-isoxazole analog, by contrast, lacks the phenyl ring and is expected to exhibit reduced lipophilicity and altered target selectivity .

histamine H3 receptor CNS penetration heterocycle SAR

Cyclobutyl Substituent vs. Triazolopyridazine: Differential Impact on Lipophilicity and Predicted CNS Permeability

The cyclobutyl group is a compact, lipophilic substituent (clogP contribution ~1.5) that enhances passive membrane permeability while maintaining a smaller topological polar surface area (TPSA) compared to larger heterocyclic alternatives. A close analog in which the cyclobutyl group is replaced by a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety (CAS 2309748-14-7) introduces additional H-bond acceptors and increases TPSA, which is predicted to reduce passive BBB penetration . In the H3 antagonist series, cyclobutyl-bearing JNJ-39220675 demonstrated robust brain penetration (>90% receptor occupancy after oral dosing), confirming the cyclobutyl group's suitability for CNS-targeted probes [1]. The target compound retains this favorable cyclobutyl substituent, while the triazolopyridazine analog is expected to exhibit restricted CNS access.

CNS drug design lipophilicity blood-brain barrier penetration

Carbonyl Linker Geometry: Methanone Bridge Orientation and Its Consequence for Target Recognition

The target compound features a methanone bridge connecting the diazepane N4 to the isoxazole C3 position (amide-type linkage). In contrast, the analog 1-(cyclobutylcarbonyl)-4-[(5-isopropylisoxazol-3-yl)methyl]-1,4-diazepane reverses the carbonyl orientation (cyclobutylcarbonyl at N1, isoxazolylmethyl at N4) and employs a methylene spacer instead of a direct carbonyl–isoxazole junction [1]. This topological inversion alters the spatial relationship between the diazepane ring and the isoxazole moiety, which in factor Xa inhibitors was shown to be critical: the 1,4-diazepane orientation relative to the aryl-binding S4 pocket determined inhibitory potency (compound 13, YM-96765, IC50 = 6.8 nM vs. >100 nM for regioisomers) [2]. The target compound's geometry is consistent with structures designed for optimal engagement of the S4 pocket or analogous binding sites, whereas the reversed-carbonyl analog presents a distinct pharmacophoric geometry.

linker geometry structure-activity relationship diazepane conformation

Sulfonyl vs. Carbonyl Linker: Impact on hERG Liability and Metabolic Stability

The target compound employs a carbonyl linker connecting the diazepane to the isoxazole. Sulfonyl-linked analogs such as 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole introduce a tetrahedral sulfur center that alters both the geometry and electronic character of the linker . In the 1,4-diazepane CB2 agonist series, sulfonyl-containing analogs exhibited different hERG profiles compared to carbonyl-linked counterparts. JNJ-39220675, a carbonyl-linked analog, showed Ki > 10,000 nM against the hERG channel [1], indicating low cardiac risk. While direct hERG data for the sulfonyl isoxazole analog are unavailable, sulfonamide-containing compounds generally carry a higher propensity for hERG interaction due to the sulfonyl group's capacity for additional polar interactions with the channel's inner cavity. The target compound's carbonyl linker is thus predicted to offer a more favorable cardiac safety profile compared to sulfonyl-linked alternatives.

hERG cardiotoxicity metabolic stability sulfonamide

Phenylisoxazole vs. Dimethylisoxazole: Differential Aromatic Stacking and Target Complementarity

The target compound's 5-phenylisoxazole moiety provides an extended aromatic surface for π–π stacking interactions with aromatic residues (Phe, Tyr, Trp) in target binding pockets, a feature absent in the 3,5-dimethylisoxazole analogs such as 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole. In the 5-phenylisoxazole-3-carboxylic acid xanthine oxidase inhibitor series, the presence of the 5-phenyl ring was essential for potency, with most active compounds exhibiting IC50 values in the micromolar to submicromolar range, while replacement with smaller alkyl substituents generally reduced activity [1]. In the 1,4-diazepane CB2 series, compound 80 (bearing an isoxazole with polar substituent) showed EC50 = 67 nM, and potency was further enhanced to EC50 = 1 nM in analog 81 through additional optimization of the heterocycle substitution [2]. The phenylisoxazole in the target compound offers a larger, more polarizable aromatic surface for binding pocket engagement compared to dimethylisoxazole or unsubstituted isoxazole variants.

π-stacking phenylisoxazole dimethylisoxazole binding affinity

Physicochemical Properties: Calculated LogP and Solubility Predictions Relative to Close Analogs

The calculated partition coefficient (clogP) and aqueous solubility are critical parameters for compound selection in screening cascades. The target compound (C19H23N3O2, MW 325.41) has a predicted clogP of approximately 2.5–3.0, positioning it in a favorable drug-like lipophilicity range. JNJ-39220675 (C21H24FN3O2, MW 369.43) has a higher molecular weight and the addition of a fluorine atom and an extra aromatic ring (fluorophenoxy) increases clogP to approximately 3.5–4.0 . The furan analog (C17H21N3O3, MW 315.37) is more polar due to the furan oxygen, with predicted clogP ~1.8–2.2. The target compound's intermediate lipophilicity suggests a balanced profile for both target binding (sufficient lipophilicity for hydrophobic pocket interactions) and developability (avoiding excessive lipophilicity associated with poor solubility and high metabolic clearance). This is corroborated by the CB2 series where compound 80 (isoxazole-bearing, EC50 = 67 nM) showed a more favorable pharmacokinetic profile than the more lipophilic phenyl urea 79 [1].

LogP aqueous solubility drug-likeness physicochemical profiling

Optimal Application Scenarios for 1-Cyclobutyl-4-(5-Phenyl-1,2-Oxazole-3-Carbonyl)-1,4-Diazepane Based on Comparative Evidence


CNS Target Screening Where Brain Penetration and Favorable hERG Profile Are Prioritized

The 4-cyclobutyl-1,4-diazepane scaffold with a carbonyl linker has demonstrated brain penetration (≥90% receptor occupancy in PET studies for JNJ-39220675) and a clean hERG profile (Ki >10,000 nM) [REFS-1, REFS-2]. The target compound retains these favorable features while introducing a 5-phenylisoxazole moiety that may confer polypharmacology. It is suitable for CNS-targeted screening cascades (e.g., H3 receptor, CB2 receptor, or novel CNS targets) where cardiac safety and BBB penetration are critical selection filters.

Xanthine Oxidase Inhibitor Discovery Leveraging the 5-Phenylisoxazole Pharmacophore

The 5-phenylisoxazole-3-carbonyl fragment is a validated pharmacophore for xanthine oxidase inhibition, with derivatives achieving submicromolar IC50 values [3]. The target compound combines this pharmacophore with a 1,4-diazepane scaffold that can be further derivatized. It is well-suited for hit-to-lead campaigns targeting hyperuricemia and gout, where the diazepane moiety can be exploited for solubility and selectivity optimization.

Structure–Activity Relationship (SAR) Studies on Heterocycle–Diazepane Conjugates

As a member of the 1,4-diazepane–heterocycle conjugate series, the target compound fills a specific SAR niche: the phenylisoxazole variant. Comparative SAR exploration with JNJ-39220675 (fluorophenoxypyridine), the furan analog, and the sulfonyl-linked analog can delineate the contribution of heterocycle electronics, linker type, and substituent lipophilicity to target binding, selectivity, and ADME properties [REFS-1, REFS-2, REFS-4]. This compound is appropriate for systematic SAR matrix studies in academic or industrial medicinal chemistry groups.

Polypharmacology Profiling in Inflammation and Metabolic Disease Models

The combination of a CNS-penetrant 1,4-diazepane scaffold with a 5-phenylisoxazole moiety (associated with both xanthine oxidase inhibition and anti-inflammatory activity in certain derivatives) makes this compound a candidate for polypharmacology profiling [3]. In disease models where both central and peripheral targets are implicated (e.g., neuroinflammation, metabolic syndrome with CNS components), this compound may reveal synergistic effects not achievable with single-target analogs.

Quote Request

Request a Quote for 1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.